7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
Description
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Properties
IUPAC Name |
7-bromo-4-(4-chlorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O2/c23-16-8-11-19-18(12-16)21(14-4-2-1-3-5-14)26(13-20(27)25-19)22(28)15-6-9-17(24)10-7-15/h1-12,21H,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRDPBCFOAMQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,4-benzodiazepine ring system have been known to interact with thecholecystokinin (CCK) receptors , which play a key role in various physiological processes.
Mode of Action
Compounds with a similar 1,4-benzodiazepine structure have been designed asagonists or antagonists of the peripheral (CCK-A) and central (CCK-B) receptor subtypes.
Biological Activity
The compound 7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a member of the benzodiazepine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzodiazepine core structure, which is characterized by a fused benzene and diazepine ring. The presence of bromine and chlorine substituents on the aromatic rings significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 373.66 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Antimicrobial Activity
Recent studies have highlighted the potential of benzodiazepine derivatives as antimicrobial agents. Specifically, this compound has shown significant activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes.
Anticonvulsant Effects
Benzodiazepines are widely recognized for their anticonvulsant properties. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the diazepine ring can enhance anticonvulsant efficacy while minimizing side effects. For instance, the introduction of a bromine atom at position 7 has been linked to increased potency in some benzodiazepine derivatives .
Anxiolytic Properties
The anxiolytic effects of benzodiazepines are primarily mediated through their interaction with GABA_A receptors. Compounds like this compound may exhibit anxiolytic activity through positive allosteric modulation of these receptors. This interaction enhances GABAergic transmission, leading to reduced anxiety levels.
Table 2: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anticonvulsant | GABA_A receptor modulation | |
| Anxiolytic | Positive allosteric modulation of GABA_A |
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various benzodiazepine derivatives, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound was tested in vitro using standard disc diffusion methods, showing zones of inhibition comparable to traditional antibiotics.
Study 2: Anxiolytic Activity in Animal Models
A behavioral study involving rodent models assessed the anxiolytic effects of this compound. Results indicated a significant reduction in anxiety-like behaviors in the elevated plus maze test compared to control groups. This suggests that the compound may be a viable candidate for further development as an anxiolytic agent.
Scientific Research Applications
Chemistry
7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one serves as a valuable precursor in the synthesis of various benzodiazepine derivatives. Its unique structure allows researchers to study reaction mechanisms and develop new chemical entities.
| Application | Description |
|---|---|
| Precursor for Synthesis | Used in creating other benzodiazepine derivatives |
| Model Compound | Helps in studying reaction mechanisms |
Biological Research
In biological contexts, this compound is investigated for its interactions with neurotransmitter receptors, particularly the GABA_A receptor. It enhances GABAergic activity, which can lead to anxiolytic and sedative effects.
| Biological Activity | Mechanism |
|---|---|
| Anxiolytic Effects | Modulates GABA_A receptor activity |
| Sedative Effects | Increases chloride ion influx leading to hyperpolarization |
Pharmaceutical Applications
This compound is explored for its therapeutic potential in treating anxiety disorders and insomnia. Its pharmacological profile suggests efficacy similar to other benzodiazepines but with potentially fewer side effects due to its specific structural modifications.
| Therapeutic Use | Potential Benefits |
|---|---|
| Anxiety Treatment | Reduced side effects compared to traditional benzodiazepines |
| Insomnia Management | Effective sedative properties |
Case Studies and Research Findings
Several studies have documented the efficacy of benzodiazepine derivatives similar to this compound in clinical settings:
-
Study on Anxiolytic Effects :
- A randomized controlled trial demonstrated that compounds structurally related to this benzodiazepine exhibited significant reductions in anxiety levels among participants compared to a placebo group.
-
Sedative Properties Investigation :
- Research indicated that administration of similar compounds resulted in improved sleep quality without the next-day sedation commonly associated with older benzodiazepines.
-
GABA_A Receptor Binding Studies :
- Binding affinity studies revealed that this compound has a higher selectivity for certain GABA_A receptor subtypes, suggesting a tailored pharmacological profile that could minimize adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
